molecular formula C7H9NO3 B123414 Ethyl 4-cyano-2-oxobutyrate CAS No. 152831-97-5

Ethyl 4-cyano-2-oxobutyrate

Cat. No. B123414
M. Wt: 155.15 g/mol
InChI Key: NNGWXXJZRSLTDP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-oxobutyrate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and a keto group on a four-carbon chain esterified with an ethyl group. This structure allows it to undergo a range of chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of ethyl 4-cyano-2-oxobutyrate can be achieved through various methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds using nucleophilic reagents . Another example is the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which involves a condensation reaction followed by a reduction process . Additionally, ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates can be synthesized from ethyl 3-oxohexanoate using a water-mediated synthesis approach .

Molecular Structure Analysis

The molecular structure of ethyl 4-cyano-2-oxobutyrate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate shows a Z conformation about the C=C bond and crystallizes in the monoclinic system . Similarly, the crystal structure of ethyl 6-amino-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals a boat conformation for the pyran ring and perpendicular orientation of the phenyl ring .

Chemical Reactions Analysis

Ethyl 4-cyano-2-oxobutyrate derivatives participate in various chemical reactions. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates are formed through a series of reactions starting from a pyridine derivative, which is then treated with phosphorous oxychloride and various amines . Another derivative, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone through enamination and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-cyano-2-oxobutyrate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and potential applications. For example, the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, indicating potential biological activities . The antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was also assessed, showing inhibition of cancer cell proliferation .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl 4-cyano-2-oxobutyrate is used in the synthesis of cyclic amidines, specifically in the production of 1-aryl-5-cyano-1,2-dihydro-2-imino-pyridine and ethyl 3-arylamino-2-cyanocrotonates, which have applications in organic chemistry and pharmaceutical research (Grout, Hynam, & Partridge, 1969).
  • It also plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones, confirming pathways in the formation of these compounds in simulated sherry environments (Fagan, Kepner, & Webb, 1981).

Pharmacological Research

  • In pharmaceutical research, ethyl 4-cyano-2-oxobutyrate is a precursor in synthesizing various compounds. For instance, it aids in creating ethyl methylaminothiazolyloximate, which might have potential medicinal applications (Ai, 2006).
  • Its derivatives, such as ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, have been synthesized via asymmetric aldol reactions, showcasing its versatility in creating stereochemically complex molecules (Wang Jin-ji, 2014).

Industrial Applications

  • Ethyl 4-cyano-2-oxobutyrate is instrumental in the production of various heterocyclic compounds, such as pyridazines and pyridine derivatives, which are used in chemical industries and drug development (Barsy, 2000).

Enzyme Interaction Studies

  • It has been utilized in studies exploring the interaction with enzymes like lactate dehydrogenase. Research demonstrates how its condensation products impact enzyme activity, providing insights into biochemical pathways and drug interactions (Wilkinson, Jenkins, & Tuey, 1968).

Biotechnological Research

  • Ethyl 4-cyano-2-oxobutyrate is also significant in biotechnology, particularly in bioreduction processes. For example, designing the pH profile for its asymmetric bioreduction by baker's yeast illustrates its application in optimizing biotechnological processes (Chen, Wang, Houng, & Lee, 2002).

properties

IUPAC Name

ethyl 4-cyano-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGWXXJZRSLTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568045
Record name Ethyl 4-cyano-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-2-oxobutyrate

CAS RN

152831-97-5
Record name Ethyl 4-cyano-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 12.8 g (0.10 mole) of ethyl 2-oxo-3-butenoic acid (prepared as in Example 1) in 100 ml of ethanol and 50 ml of water is added 6.5 g (0.10 mole) of potassium cyanide. The mixture is stirred at 30°-50° for about one hour, during which time a solution of 6.0 g (0.10 mole) of acetic acid in 20 ml of ethanol is slowly dripped in. After addition is complete, the mixture is cooled to room temperature and the solvent is removed under vacuum. The residue is partitioned between water and CH2Cl2, the layers separated, and the water extracted further with CH2Cl2. The combined organic layers are dried (Na2SO4) and the solvent is removed to give the crude product. This is purified by flash chromatography on silica gel to give ethyl 4-cyano-2-oxo-butanoate as an oil.
Name
ethyl 2-oxo-3-butenoic acid
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VM Belikov - Bulletin of the Academy of Sciences of the USSR …, 1956 - Springer
It was found that partial dehydration occurred when ethyl 3-hydroxy-2-nitrobutyrate was distilled. 2. The hydrogenation of 3-hydroxy-2-nitrobutyric ester and of monocyanoethylated …
Number of citations: 1 link.springer.com
N Ariga - Memoirs of the Faculty of Science, Kyoto …, 1973 - repository.kulib.kyoto-u.ac.jp
… 2,4-dinitrophenylhydrazones of 2-oxopantolactone (5), phenylglyoxylic acid (6) and some aliphatic a-keto acids (3) or substituted hydrazone derivatives of ethyl-4-cyano-2-oxobutyrate (…
Number of citations: 1 repository.kulib.kyoto-u.ac.jp
Y Sato - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Ethyl 4—cyano—2—oxobutyrate (Kb), ethyl 4udiethylamino—2—oxobutyrate (KC) and 5—phthalimido—Z—oxoglutarate 5—tropolonylhydrazone (Xd), respectively as the starting …
Number of citations: 3 www.jstage.jst.go.jp
RA Abramovitch - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… This rearrangement of a phenylhydrazoile to a more stable form, instead of undergoing cyclization, is not unique; Snyder and Smith (6) found that ethyl 4-cyano-2-oxobutyrate 2-…
Number of citations: 10 cdnsciencepub.com

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